molecular formula C17H16BrNO3 B1276926 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone CAS No. 477334-41-1

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

Cat. No.: B1276926
CAS No.: 477334-41-1
M. Wt: 362.2 g/mol
InChI Key: CKZVMIXOFYKUCO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone is an organic compound that features a bromophenyl group and a benzodioxin moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.

    Synthesis of the benzodioxin moiety: This involves the cyclization of appropriate dihydroxybenzene derivatives.

    Coupling reaction: The final step involves coupling the bromophenyl intermediate with the benzodioxin moiety under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVMIXOFYKUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148384
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-41-1
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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